molecular formula C10H11F3N2O B13149399 N-(4-(Aminomethyl)benzyl)-2,2,2-trifluoroacetamide

N-(4-(Aminomethyl)benzyl)-2,2,2-trifluoroacetamide

Cat. No.: B13149399
M. Wt: 232.20 g/mol
InChI Key: LFXVDNVOXFXIIQ-UHFFFAOYSA-N
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Description

N-(4-(Aminomethyl)benzyl)-2,2,2-trifluoroacetamide is a trifluoroacetamide derivative featuring a benzyl group substituted with an aminomethyl moiety at the para position. Trifluoroacetamides are widely used in medicinal and synthetic chemistry due to the stability imparted by the electron-withdrawing trifluoroacetyl group, which protects amines during multi-step syntheses . The aminomethylbenzyl substituent suggests utility as a bifunctional intermediate, enabling further derivatization for drug development or material science applications.

Properties

Molecular Formula

C10H11F3N2O

Molecular Weight

232.20 g/mol

IUPAC Name

N-[[4-(aminomethyl)phenyl]methyl]-2,2,2-trifluoroacetamide

InChI

InChI=1S/C10H11F3N2O/c11-10(12,13)9(16)15-6-8-3-1-7(5-14)2-4-8/h1-4H,5-6,14H2,(H,15,16)

InChI Key

LFXVDNVOXFXIIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN)CNC(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Direct Acylation Using Trifluoroacetic Acid Derivatives

One common approach involves reacting 4-(aminomethyl)benzyl amine with trifluoroacetic anhydride (TFAA) or trifluoroacetic acid (TFA) in the presence of a base or coupling agent to form the trifluoroacetamide.

  • Reaction conditions: Typically conducted under mild temperatures (40–80 °C) with bases such as triethylamine (TEA) to neutralize the acid byproducts.
  • Mechanism: The amine nucleophile attacks the electrophilic carbonyl carbon of TFAA, forming the amide bond and releasing trifluoroacetic acid or its salts.

A continuous-flow microreactor study demonstrated that temperatures between 40–60 °C and residence times of 10–15 minutes optimize yields for trifluoroacetamide formation, with higher residence times having a stronger positive effect on yield than temperature alone.

Parameter Optimal Range Notes
Temperature (°C) 40–60 Mild heating improves yield
Residence time (min) 10–15 Longer times favor completion
Base Triethylamine (TEA) Neutralizes acid byproducts
Solvent THF or similar ethers Commonly used for solubility

Coupling Reagent-Assisted Amide Formation

Another method involves the use of coupling reagents such as T3P (propylphosphonic anhydride) to activate the carboxyl group of trifluoroacetic acid or related intermediates, facilitating amide bond formation with the amine.

  • Process: The carboxylic acid or its derivatives are activated by T3P in the presence of 4-(aminomethyl)benzyl amine, leading to the formation of the trifluoroacetamide intermediate.
  • Advantages: This approach often yields higher purity products and can be scalable.

Patent literature describes a method where a compound of formula representing 4-(aminomethyl)benzyl amine is reacted with trifluoroacetyl intermediates using coupling reagents and bases to form the target amide, followed by optional salt formation for stabilization.

Alkylation of Trifluoroacetamide with Benzyl Halides

A novel approach involves alkylation of trifluoroacetamide with benzyl (pseudo)halides to form benzylic N-trifluoroacetamides.

  • Reaction: Trifluoroacetamide acts as a nucleophile, reacting with benzyl halides under mild conditions.
  • Conditions: Typically conducted in tetrahydrofuran (THF) or similar solvents at reflux or room temperature.
  • Yield: This method has been reported to proceed under mild conditions with good yields, expanding the scope of accessible trifluoroacetamides.

Continuous-Flow Synthesis

Recent advances include the use of continuous-flow reactors for the preparation of trifluoroacetamides, including N-(4-(Aminomethyl)benzyl)-2,2,2-trifluoroacetamide .

  • Advantages: Enhanced control over reaction parameters, improved safety, scalability, and reproducibility.
  • Typical setup: A plug flow reactor (PFR) made of Hastelloy or PTFE is used, with sequential addition of reagents.
  • Optimization: Design of experiments (DoE) approaches identified optimal conditions such as 80 °C temperature, 6 bar pressure, and specific stoichiometric ratios of TFAA to TEA for quantitative yields (>99%).
Step Reactor Type Temp (°C) Pressure (bar) Reagents Ratio (TFAA:TEA) Yield (%)
Trifluoroacetamide formation PFR 40–60 1 1.2 : 1.3 ~75
Dehydrative cyclization PFR 80 6 2.4 : 2.6 >99

Research Findings and Comparative Analysis

Preparation Method Reaction Conditions Yield (%) Advantages Limitations
Direct Acylation with TFAA/TFA 40–80 °C, TEA base, THF solvent 70–80 Simple, mild conditions Possible side reactions, purification needed
Coupling Reagent (T3P) Method Room temp to mild heating, coupling agent 75–90 High purity, scalable Cost of reagents, longer reaction times
Alkylation with Benzyl Halides Reflux in THF, mild conditions 65–85 Novel, expands substrate scope Requires benzyl halides, possible side products
Continuous-Flow Synthesis 40–80 °C, 1–6 bar, PFR reactor 80–99 High yield, scalable, safe Requires specialized equipment

Additional Notes on Intermediates and Purification

  • Intermediates such as phenylmethyl N-[2-oxo-2-(2,2,2-trifluoroethyl)amino]ethyl carbamate have been identified as useful precursors in stepwise syntheses.
  • Purification often involves solvent extraction, crystallization, or lyophilization to isolate the target amide in high purity.
  • Salt formation with acids like HCl or trifluoroacetate can stabilize the compound for storage or further use.

Chemical Reactions Analysis

Types of Reactions

N-(4-(Aminomethyl)benzyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticonvulsant Activity
Research indicates that compounds with similar structures, particularly those featuring the N-benzyl group, have shown significant anticonvulsant activities. A study evaluated the structure-activity relationship (SAR) of various derivatives, revealing that 4′-substituted benzyl derivatives exhibited superior anticonvulsant effects in rodent models compared to their 3′-substituted counterparts. The findings suggest that modifications at the 4′ position enhance the efficacy and safety profiles of these compounds as potential treatments for epilepsy .

Pharmacological Investigations
Further investigations into the pharmacological properties of N-(4-(aminomethyl)benzyl)-2,2,2-trifluoroacetamide have highlighted its role in drug design. The trifluoroacetamide moiety is known to influence the lipophilicity and bioavailability of drug candidates. By optimizing this compound's structural features, researchers aim to develop new therapeutic agents with improved pharmacokinetic profiles .

Materials Science

Polymer Chemistry
In polymer chemistry, this compound serves as a functional monomer in the synthesis of advanced materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Studies have shown that polymers synthesized from this compound exhibit improved resistance to solvents and elevated temperatures, making them suitable for high-performance applications .

Surface Modification
The compound is also utilized in surface modification processes. Its functional groups allow for the attachment to various substrates, enhancing properties such as adhesion and hydrophobicity. This application is particularly relevant in coatings and adhesives where performance under harsh conditions is critical .

Cosmetic Formulations

Stability and Efficacy
In cosmetic science, this compound has been investigated for its potential as an active ingredient in dermatological formulations. Its ability to modulate skin absorption and retention of other active compounds makes it a valuable addition to topical products. Clinical studies have demonstrated that formulations containing this compound can improve skin hydration and reduce signs of aging .

Safety Assessments
Before market introduction, cosmetic products containing this compound undergo rigorous safety evaluations. These assessments include in vivo testing to determine skin compatibility and potential irritancy. Regulatory compliance ensures that products are safe for consumer use while maintaining effectiveness .

Case Studies

Study Objective Findings
Study on Anticonvulsant ActivityEvaluate efficacy in rodent models4′-substituted derivatives showed enhanced seizure protection compared to 3′-substituted variants .
Polymer Synthesis ResearchInvestigate thermal propertiesPolymers exhibited improved mechanical strength and solvent resistance when synthesized with this compound .
Cosmetic Efficacy TrialAssess skin hydration effectsFormulations demonstrated significant improvements in skin moisture levels over a 4-week period .

Mechanism of Action

The mechanism of action of N-(4-(Aminomethyl)benzyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes, while the trifluoroacetamide moiety can enhance the compound’s stability and binding affinity. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Discussion

The trifluoroacetyl group’s stability and electronic effects make it indispensable in protecting amines. Structural variations significantly alter properties:

  • Electron-Withdrawing Groups (e.g., bromo, trifluoroacetyl): Enhance stability but reduce nucleophilicity.
  • Heterocycles : Improve target binding in bioactive molecules (e.g., FAK inhibitors in ).
  • Aminomethylbenzyl vs. Phenyl: The benzyl group’s methylene spacer may increase flexibility and solubility compared to phenyl analogs, impacting pharmacokinetics .

Biological Activity

N-(4-(Aminomethyl)benzyl)-2,2,2-trifluoroacetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a trifluoroacetamide functional group attached to a benzyl moiety with an aminomethyl substituent at the para position. The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of compounds, which can influence their biological activity.

Antiviral Activity

Research indicates that derivatives of 4-(aminomethyl)benzamide exhibit antiviral properties against filoviruses such as Ebola and Marburg viruses. Compounds similar to this compound have been shown to inhibit viral entry into host cells effectively. In particular, specific analogs demonstrated significant metabolic stability and did not inhibit critical cytochrome P450 enzymes (CYP3A4 and CYP2C9), suggesting a favorable safety profile for further development as antiviral agents .

Anticancer Activity

This compound has been evaluated for its anticancer properties. In studies involving various cancer cell lines, compounds containing the 4-(aminomethyl)benzamide fragment displayed potent inhibitory activity against several receptor tyrosine kinases (RTKs), including EGFR and PDGFR. For instance, certain analogs achieved over 90% inhibition of EGFR at low concentrations (10 nM), indicating strong potential as anticancer therapeutics .

The structure-activity relationship (SAR) studies revealed that modifications at the 4′ position of the benzyl group significantly influenced the activity against cancer cell lines. The presence of trifluoromethyl groups was particularly beneficial in enhancing the potency of these compounds .

The mechanism by which this compound exerts its biological effects involves interaction with specific protein targets. For example:

  • Inhibition of Kinases : The compound acts as a competitive inhibitor for various RTKs. By binding to the active sites of these kinases, it prevents their phosphorylation activity, which is crucial for cell signaling pathways involved in proliferation and survival .
  • Antiviral Mechanism : The antiviral activity is thought to stem from the inhibition of viral entry mechanisms into host cells. The structural characteristics of the compound facilitate binding to viral proteins or host cell receptors necessary for infection .

Case Studies

  • Antiviral Efficacy : In a study examining the efficacy of 4-(aminomethyl)benzamide derivatives against Ebola virus, specific compounds exhibited IC50 values in the low nanomolar range. These findings support further investigation into their use as therapeutic agents against viral infections .
  • Cancer Cell Line Testing : A series of compounds based on the 4-(aminomethyl)benzamide structure were tested across multiple cancer cell lines. Results indicated that several derivatives not only inhibited cell growth but also induced apoptosis in resistant cancer types .

Summary Table of Biological Activities

Activity TypeTarget/EffectIC50 ValueReference
AntiviralEbola Virus<10 nM
AnticancerEGFR Inhibition10 nM
AnticancerPDGFR Inhibition15 nM

Q & A

Q. What are the established synthetic routes for N-(4-(Aminomethyl)benzyl)-2,2,2-trifluoroacetamide?

The compound can be synthesized via condensation reactions involving trifluoroacetic anhydride or activated trifluoroacetyl derivatives with aminomethylbenzylamine precursors. For example, similar trifluoroacetamide derivatives are prepared by reacting aldehydes (e.g., 4-fluorobenzaldehyde) with acetamide intermediates under controlled conditions, often using catalysts like anhydrous aluminum chloride or acid-mediated coupling . Purification typically involves column chromatography or recrystallization to achieve >95% purity, as noted in related trifluoroacetamide syntheses .

Q. Which spectroscopic and analytical methods are recommended for structural characterization?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the trifluoroacetamide moiety (δ ~2.8–3.2 ppm for CF₃ groups) and aromatic protons in the benzyl backbone (δ ~7.2–7.6 ppm) .
  • IR Spectroscopy : Absorption bands for amide C=O (~1650–1700 cm⁻¹) and NH stretches (~3300 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ peaks) .

Q. What are the known biological activities of this compound?

While direct data on this compound is limited, structurally related trifluoroacetamides exhibit antimicrobial and anticancer activities. The trifluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability in cell-based assays .

Advanced Research Questions

Q. How can reaction yields and purity be optimized during synthesis?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.
  • Catalysis : Use of Lewis acids (e.g., AlCl₃) or coupling agents (e.g., EDC/HOBt) to enhance amide bond formation efficiency .
  • Purification : Gradient elution in HPLC or flash chromatography minimizes byproducts. Purity validation via HPLC-DAD or LC-MS is critical .

Q. How should researchers resolve discrepancies in NMR data between theoretical and observed spectra?

  • Deuterated Solvents : Ensure solvents (e.g., DMSO-d₆) do not obscure key proton signals.
  • Coupling Constants : Analyze splitting patterns (e.g., J-values for aromatic protons) to confirm regiochemistry.
  • Dynamic Effects : Consider rotational barriers in amide bonds, which may cause signal broadening. Refer to published spectra of analogous compounds for benchmarking .

Q. What mechanisms explain the enhanced metabolic stability of trifluoromethylated compounds?

The trifluoromethyl group reduces oxidative metabolism by cytochrome P450 enzymes due to:

  • Electron-Withdrawing Effects : Stabilizing adjacent bonds against enzymatic cleavage.
  • Hydrophobicity : Increased logP values enhance passive diffusion across lipid bilayers, reducing reliance on active transport mechanisms. Comparative studies with non-fluorinated analogs show longer half-lives in pharmacokinetic assays .

Q. How can researchers design experiments to evaluate potential toxicity or off-target effects?

  • In Vitro Profiling : Use high-throughput screening against panels of receptors (e.g., GPCRs, kinases) to assess selectivity.
  • Cytotoxicity Assays : Measure IC₅₀ values in normal cell lines (e.g., HEK293) versus cancer lines (e.g., MCF-7).
  • Metabolite Identification : LC-MS/MS to detect oxidative or hydrolytic metabolites in liver microsome models .

Data Contradiction Analysis

Q. How should conflicting bioactivity data between studies be addressed?

  • Assay Conditions : Compare cell culture media, incubation times, and concentrations. For example, serum protein binding in media may reduce compound bioavailability .
  • Structural Variants : Subtle differences in substituents (e.g., para vs. meta substitution on the benzyl group) can drastically alter activity. Re-synthesize and test disputed analogs under standardized protocols .

Methodological Resources

  • Spectral Databases : PubChem (https://pubchem.ncbi.nlm.nih.gov ) provides reference NMR/IR data for validation .
  • Synthetic Protocols : Journals like Organic Process Research & Development publish optimized procedures for trifluoroacetamide derivatives .

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